![molecular formula C13H21NO4 B6280612 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate CAS No. 1822817-53-7](/img/no-structure.png)
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
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Description
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is a chemical compound with the empirical formula C12H21NO4 . It is a heterocyclic compound that is part of the tetrahydropyridines (THPs) family . THPs have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .
Synthesis Analysis
Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate include a molecular weight of 243.30 . The compound is typically stored in an inert atmosphere and under -20°C .Safety and Hazards
Future Directions
The future directions for research on 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate and other THP-containing compounds include further exploration of their synthesis, structure-activity relationship studies, and pharmacological properties . This will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate involves the condensation of ethyl acetoacetate with 1,3-cyclohexanedione followed by reduction and esterification reactions.", "Starting Materials": [ "Ethyl acetoacetate", "1,3-cyclohexanedione", "Sodium borohydride", "Tert-butyl bromoacetate", "Sodium ethoxide", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate and 1,3-cyclohexanedione are condensed in the presence of sodium ethoxide to form 1-ethyl-3-oxo-1,2,3,6-tetrahydropyridine-1,3-dicarboxylate.", "Step 2: The resulting compound is reduced using sodium borohydride to form 1-ethyl-3-hydroxy-1,2,3,6-tetrahydropyridine-1,3-dicarboxylate.", "Step 3: Tert-butyl bromoacetate is added to the reaction mixture and the resulting compound is esterified using acetic acid to form 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate.", "Step 4: The final product is isolated by precipitation using methanol and diethyl ether." ] } | |
CAS RN |
1822817-53-7 |
Product Name |
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate |
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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